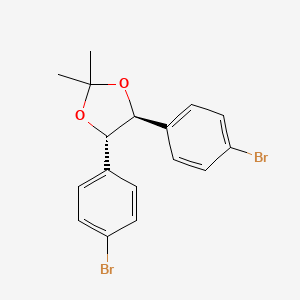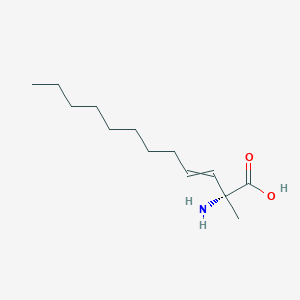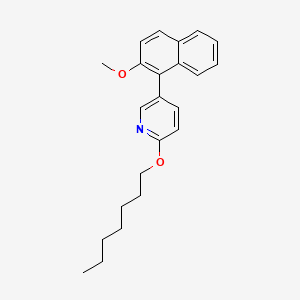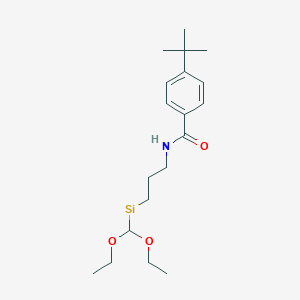
(4S,5S)-4,5-bis(4-bromophenyl)-2,2-dimethyl-1,3-dioxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4S,5S)-4,5-bis(4-bromophenyl)-2,2-dimethyl-1,3-dioxolane is a chiral compound characterized by the presence of two bromophenyl groups and a dioxolane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4S,5S)-4,5-bis(4-bromophenyl)-2,2-dimethyl-1,3-dioxolane typically involves the reaction of 4-bromobenzaldehyde with a suitable chiral diol under acidic conditions to form the dioxolane ring. The reaction is carried out in the presence of a catalyst, such as p-toluenesulfonic acid, and the mixture is refluxed in an appropriate solvent like toluene. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be implemented to make the process more environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
(4S,5S)-4,5-bis(4-bromophenyl)-2,2-dimethyl-1,3-dioxolane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The bromophenyl groups can be reduced to form phenyl groups using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents such as dimethylformamide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of quinones or other oxidized products.
Reduction: Formation of phenyl derivatives.
Aplicaciones Científicas De Investigación
(4S,5S)-4,5-bis(4-bromophenyl)-2,2-dimethyl-1,3-dioxolane has several scientific research applications:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Material Science: Studied for its potential use in the development of new materials with unique properties.
Catalysis: Explored as a ligand in asymmetric catalysis for the synthesis of chiral compounds.
Mecanismo De Acción
The mechanism of action of (4S,5S)-4,5-bis(4-bromophenyl)-2,2-dimethyl-1,3-dioxolane depends on its application. In organic synthesis, it acts as a chiral building block, providing stereochemical control in the formation of new bonds. In medicinal chemistry, its mechanism of action would depend on the specific target molecule it is designed to interact with, such as enzymes or receptors.
Comparación Con Compuestos Similares
Similar Compounds
(4R,5R)-4,5-bis(4-bromophenyl)-2,2-dimethyl-1,3-dioxolane: The enantiomer of the compound with similar chemical properties but different stereochemistry.
4,5-bis(4-bromophenyl)-2,2-dimethyl-1,3-dioxolane: The racemic mixture of the compound.
4,5-bis(4-chlorophenyl)-2,2-dimethyl-1,3-dioxolane: A similar compound with chlorine atoms instead of bromine.
Uniqueness
(4S,5S)-4,5-bis(4-bromophenyl)-2,2-dimethyl-1,3-dioxolane is unique due to its specific stereochemistry, which can impart different reactivity and selectivity in chemical reactions compared to its enantiomer or racemic mixture. The presence of bromine atoms also allows for further functionalization through substitution reactions, making it a versatile intermediate in organic synthesis.
Propiedades
Número CAS |
873297-76-8 |
|---|---|
Fórmula molecular |
C17H16Br2O2 |
Peso molecular |
412.1 g/mol |
Nombre IUPAC |
(4S,5S)-4,5-bis(4-bromophenyl)-2,2-dimethyl-1,3-dioxolane |
InChI |
InChI=1S/C17H16Br2O2/c1-17(2)20-15(11-3-7-13(18)8-4-11)16(21-17)12-5-9-14(19)10-6-12/h3-10,15-16H,1-2H3/t15-,16-/m0/s1 |
Clave InChI |
REAMGYWTLUGICF-HOTGVXAUSA-N |
SMILES isomérico |
CC1(O[C@H]([C@@H](O1)C2=CC=C(C=C2)Br)C3=CC=C(C=C3)Br)C |
SMILES canónico |
CC1(OC(C(O1)C2=CC=C(C=C2)Br)C3=CC=C(C=C3)Br)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-tert-Butyl-2-[(4-nitrophenyl)sulfanyl]cyclohexan-1-one](/img/structure/B14187815.png)

![N-[3-(Aminomethyl)-4-(ethanesulfonyl)phenyl]pentanamide](/img/structure/B14187832.png)
![1h-Indolo[3,2-e][1]benzazocine](/img/structure/B14187837.png)
![3-([1,1'-Biphenyl]-3-yl)-6-methyl-1H,4H-furo[3,4-c]furan-1,4-dione](/img/structure/B14187845.png)

![N-(2-Chloroethyl)-N'-[3-(methoxymethyl)phenyl]urea](/img/structure/B14187855.png)

![1,1'-[Heptane-1,7-diylbis(oxy)]bis(4-fluorobenzene)](/img/structure/B14187858.png)

![1,2,3,4-Tetraphenyl-5-silaspiro[4.4]nona-1,3,7-triene](/img/structure/B14187874.png)
![Ethyl 4-[(benzyloxy)amino]-2-oxobutanoate](/img/structure/B14187884.png)
![1H-Pyrrolo[2,3-b]pyridine, 6-(4-methyl-1-piperazinyl)-1-(3-pyridinylsulfonyl)-](/img/structure/B14187885.png)
